3,5-dihydroxy-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzohydrazide
Overview
Description
3,5-dihydroxy-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzohydrazide is a synthetic compound with potential applications in scientific research. It is a hydrazide derivative of indole-3-carboxaldehyde, which has been shown to possess a variety of biological activities.
Mechanism of Action
The exact mechanism of action of 3,5-dihydroxy-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzohydrazide is not fully understood. However, it has been suggested that the compound may exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been reported to induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
Studies have shown that 3,5-dihydroxy-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzohydrazide possesses antioxidant properties and can protect cells from oxidative stress. It has also been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, this compound has been shown to exhibit cytotoxic effects against various cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-dihydroxy-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzohydrazide in lab experiments is its potential therapeutic applications. Its diverse biological activities make it a promising candidate for drug development. However, one limitation is that the compound has not been extensively studied in vivo, and its pharmacokinetic and toxicological properties are not well understood.
Future Directions
There are several areas of future research that could be explored with regards to 3,5-dihydroxy-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzohydrazide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another area of research could be to study the compound's pharmacokinetic and toxicological properties in vivo. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and identify potential molecular targets.
Scientific Research Applications
3,5-dihydroxy-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzohydrazide has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has also been reported to exhibit antimicrobial and antifungal activities. Due to its potential therapeutic applications, this compound has been studied extensively in scientific research.
properties
IUPAC Name |
3,5-dihydroxy-N-[(E)-[1-[(2-methylphenyl)methyl]indol-3-yl]methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-6-2-3-7-17(16)14-27-15-19(22-8-4-5-9-23(22)27)13-25-26-24(30)18-10-20(28)12-21(29)11-18/h2-13,15,28-29H,14H2,1H3,(H,26,30)/b25-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFXUBOJQCPAMH-DHRITJCHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)C=NNC(=O)C4=CC(=CC(=C4)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)/C=N/NC(=O)C4=CC(=CC(=C4)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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